3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide
Description
3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide is a cationic dithiolium salt characterized by a five-membered 1,2-dithiolium ring core. The substituents include two methylamino (-NHCH₃) groups at positions 3 and 5, and a 2-(dimethylamino)ethyl (-CH₂CH₂N(CH₃)₂) group at position 4. The iodide (I⁻) and hydriodide (HI) counterions enhance its solubility in polar solvents.
Properties
CAS No. |
102107-40-4 |
|---|---|
Molecular Formula |
C9H19I2N3S2 |
Molecular Weight |
487.2 g/mol |
IUPAC Name |
dimethyl-[2-[3-(methylamino)-5-methylazaniumylidenedithiol-4-yl]ethyl]azanium;diiodide |
InChI |
InChI=1S/C9H17N3S2.2HI/c1-10-8-7(5-6-12(3)4)9(11-2)14-13-8;;/h10H,5-6H2,1-4H3;2*1H |
InChI Key |
WFYGFZIEOONKHN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=[NH+]C)SS1)CC[NH+](C)C.[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide typically involves multiple steps, starting with the preparation of the dithiolium core. This is followed by the introduction of methylamino and dimethylamino groups through nucleophilic substitution reactions. The final step involves the iodination to form the iodide hydriodide salt. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the amino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide involves its interaction with molecular targets through its amino and dithiolium groups. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and protein interactions.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
A. Heterocyclic Core and Substituent Effects
- Target Compound: The 1,2-dithiolium ring is electron-deficient, making it reactive toward nucleophiles. The methylamino and dimethylaminoethyl groups introduce both hydrogen-bonding capability and basicity.
- Hexachloridostannate(IV) Complex () : Features a pyridinium-based cation with chloride counterions. While structurally distinct, the use of aromatic cations and halide counterions (Cl⁻ vs. I⁻/HI in the target) highlights differences in lattice stability and solubility .
- Indole-Oxazolidinone Derivative (): Contains dimethylaminoethyl and oxazolidinone groups. Though lacking a sulfur heterocycle, its dimethylaminoethyl side chain parallels the target’s, suggesting comparable solubility in aqueous media .
B. Counterion Influence
Physicochemical Properties
A qualitative comparison of key properties is summarized below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
